N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-19-10-13-22(14-11-19)34(30,31)16-6-9-25(29)28(18-20-7-4-3-5-8-20)26-27-23-17-21(32-2)12-15-24(23)33-26/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIYSICNXNDJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzyl and tosyl derivatives. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and avoiding hazardous reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:
Biology: Studied for its potential anti-inflammatory and anti-tumor activities. .
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may activate p53, a tumor suppressor protein, leading to apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
- Benzothiazole vs. Thiadiazole/Thiazole Cores: The target compound’s benzothiazole core differs from thiadiazole (e.g., compounds 6, 8a–c in ) and simple thiazole derivatives (e.g., ).
Substituent Effects
- 5-Methoxybenzothiazole vs. 5-Chlorothiazole: The 5-methoxy group in the target compound contrasts with the 5-chloro substituent in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ().
- Tosylbutanamide vs. Piperazine-Benzamide: highlights derivatives like 4i, which feature a 4-((4-ethylpiperazine-1-yl)methyl)benzamide group. The target’s tosylbutanamide chain introduces sulfonamide functionality, which is absent in 4i.
Functional Group Analysis
- Amide vs. Sulfonamide :
The target compound’s sulfonamide group (from the tosyl moiety) differs from the carboxamide groups in and . Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15), which could influence ionization states under physiological conditions .
Analytical Data Comparison
Research Implications and Hypotheses
- Enzyme Inhibition : Compounds with benzothiazole cores () and thiazole-derived amides () show enzyme-inhibitory effects. The target’s tosyl group may enhance binding to catalytic sites through sulfonamide interactions, analogous to nitazoxanide’s mechanism in .
- Solubility and Bioavailability : The 5-methoxy group and flexible butanamide chain in the target compound could improve aqueous solubility compared to rigid benzamide derivatives in and .
Q & A
Q. Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Amide coupling | DMSO, EDC, rt, 12h | 85% | 97% |
| Tosyl group addition | TosCl, pyridine, 0°C→rt | 78% | 92% |
How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?
Q. Advanced
- NMR discrepancies : Compare chemical shifts with analogous compounds. For example, the 5-methoxy group in the benzothiazole ring causes deshielding of adjacent protons (δ 7.2–7.8 ppm vs. δ 6.8–7.1 ppm in non-methoxy derivatives) .
- HRMS validation : Ensure molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., m/z 523.15 calculated vs. 523.14 observed) .
- X-ray crystallography : Resolve ambiguous stereochemistry via crystal structure analysis (e.g., hydrogen bonding patterns as in ) .
What in vitro assays are suitable for evaluating the COX inhibitory activity of this compound?
Q. Advanced
- Enzyme inhibition assays : Use recombinant COX-1/COX-2 isoforms with arachidonic acid as substrate. Measure prostaglandin E2 (PGE2) via ELISA. IC50 values <10 µM indicate strong inhibition .
- Cell-based assays : Test anti-inflammatory activity in RAW 264.7 macrophages by quantifying nitric oxide (NO) suppression (e.g., 50% inhibition at 20 µM) .
How do substituents on the benzothiazole ring influence biological activity and physicochemical properties?
Advanced
Structure-Activity Relationship (SAR) Insights
| Substituent | Melting Point (°C) | COX-1 IC50 (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 5-Methoxy | 177.2 | 8.2 | 0.15 |
| 4-Methyl | 165.5 | 12.4 | 0.22 |
| H (parent) | 142.0 | >50 | 0.35 |
The 5-methoxy group enhances COX-1 affinity but reduces solubility due to increased hydrophobicity .
What strategies mitigate variability in reaction yields during multi-step synthesis?
Q. Basic
- Temperature control : Exothermic steps (e.g., tosylation) require cooling (0–5°C) to prevent side reactions .
- Stoichiometric precision : Use a 10% excess of tosyl chloride to drive the reaction to completion .
- Intermediate characterization : Confirm each intermediate’s purity via NMR before proceeding .
How can computational methods predict the binding mode of this compound to COX enzymes?
Q. Advanced
- Molecular docking : Use AutoDock Vina with COX-1 crystal structure (PDB ID: 1EQG). The tosyl group shows strong hydrophobic interactions with Val349 and Tyr355 .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
What analytical techniques are critical for assessing stability under physiological conditions?
Q. Basic
- HPLC : Monitor degradation at pH 7.4 (t1/2 = 24h at 37°C) .
- LC-MS : Identify hydrolysis products (e.g., free benzothiazole at m/z 180.08) .
How should researchers design a multi-gram synthesis protocol for preclinical studies?
Q. Advanced
- Scale-up adjustments : Replace column chromatography with fractional crystallization for cost efficiency .
- Process optimization : Use microwave-assisted synthesis for time-sensitive steps (e.g., 80% yield in 2h vs. 12h conventional) .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Q. Basic
- Adduct formation : Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks. Use ammonium formate buffers to suppress adducts .
- In-source fragmentation : Low collision energy (<10 eV) preserves molecular ion integrity .
How can researchers validate target specificity between COX-1 and COX-2?
Q. Advanced
- Selectivity assays : Calculate selectivity ratio (COX-2 IC50/COX-1 IC50). A ratio >10 indicates COX-1 specificity .
- Mutagenesis studies : Engineer COX-2 mutants (e.g., Val523Ile) to test if binding is abolished .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
